molecular formula C16H19NO B14777963 2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine

2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine

Cat. No.: B14777963
M. Wt: 241.33 g/mol
InChI Key: AHXNCZIMEHSFRS-UHFFFAOYSA-N
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Description

2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives This compound features an ethoxy group attached to one of the phenyl rings and an ethanamine group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Attachment of the Ethanamine Group: The ethanamine group can be introduced through a reductive amination reaction involving the corresponding aldehyde or ketone and ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Similar in structure but with different substituents, leading to distinct chemical and biological properties.

    Ethanamine, 2-ethoxy-: Another related compound with an ethoxy group, but differing in the position and nature of the substituents.

Uniqueness

2-(4’-Ethoxy-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its specific biphenyl core structure and the presence of both ethoxy and ethanamine groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-[3-(4-ethoxyphenyl)phenyl]ethanamine

InChI

InChI=1S/C16H19NO/c1-2-18-16-8-6-14(7-9-16)15-5-3-4-13(12-15)10-11-17/h3-9,12H,2,10-11,17H2,1H3

InChI Key

AHXNCZIMEHSFRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=CC(=C2)CCN

Origin of Product

United States

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